molecular formula C24H32N2OS B11642209 3-ethyl-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-ethyl-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11642209
M. Wt: 396.6 g/mol
InChI Key: WJMISQGQMCNVQC-UHFFFAOYSA-N
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Description

3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound belonging to the spirobenzoquinazoline family. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves several key steps. One common method starts with the condensation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-one with various halides in the presence of potassium hydroxide (KOH) and anhydrous ethanol (EtOH). The reaction mixture is refluxed for 10-12 hours, followed by cooling and dilution with water .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Hydroxide (KOH): Used as a base in substitution reactions.

    Anhydrous Ethanol (EtOH): Common solvent for the reactions.

    Halides: Reactants for substitution reactions.

Major Products Formed

Scientific Research Applications

3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE stands out due to its specific sulfanyl substitution and spirocyclic structure, which confer unique chemical and biological properties. These features make it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C24H32N2OS

Molecular Weight

396.6 g/mol

IUPAC Name

3-ethyl-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C24H32N2OS/c1-4-26-22(27)20-21(25-23(26)28-15-12-17(2)3)19-11-7-6-10-18(19)16-24(20)13-8-5-9-14-24/h6-7,10-11,17H,4-5,8-9,12-16H2,1-3H3

InChI Key

WJMISQGQMCNVQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCCC(C)C

Origin of Product

United States

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